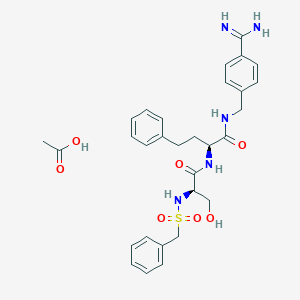
Octapeptide-2 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octapeptide-2 acetate is a synthetic peptide known for its role in promoting hair growth. It is a double-layered encapsulated biomimetic peptide that helps increase cell growth and migration by activating the stem cells of hair follicles . This compound is more stable and has a prolonged action compared to native proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octapeptide-2 acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Octapeptide-2 acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s stability and activity .
Aplicaciones Científicas De Investigación
Octapeptide-2 acetate has a wide range of scientific research applications, including:
Hair Growth Promotion: It is widely used in hair growth formulations due to its ability to activate hair follicle stem cells.
Cell Growth and Migration: The peptide promotes cell growth and migration, making it useful in wound healing and tissue regeneration studies.
Cosmetic Applications: It is used in anti-aging products to improve skin elasticity and reduce wrinkles.
Biomedical Research: This compound is used in various biomedical research applications, including studies on cell signaling and protein-protein interactions.
Mecanismo De Acción
Octapeptide-2 acetate exerts its effects by activating the stem cells of hair follicles. This activation leads to increased cell growth and migration, promoting hair growth. The peptide interacts with specific receptors on the surface of hair follicle stem cells, triggering intracellular signaling pathways that result in the proliferation and differentiation of these cells .
Comparación Con Compuestos Similares
Similar Compounds
Octreotide: A synthetic octapeptide that mimics natural somatostatin and is used to treat acromegaly and certain types of tumors.
Thymosin β4: A peptide involved in tissue repair and regeneration.
Uniqueness
Octapeptide-2 acetate is unique due to its specific role in promoting hair growth by activating hair follicle stem cells. Unlike other peptides, it is more stable and has a prolonged action, making it highly effective in cosmetic and biomedical applications .
Propiedades
Fórmula molecular |
C30H37N5O7S |
|---|---|
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2R)-2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-4-phenylbutanamide |
InChI |
InChI=1S/C28H33N5O5S.C2H4O2/c29-26(30)23-14-11-21(12-15-23)17-31-27(35)24(16-13-20-7-3-1-4-8-20)32-28(36)25(18-34)33-39(37,38)19-22-9-5-2-6-10-22;1-2(3)4/h1-12,14-15,24-25,33-34H,13,16-19H2,(H3,29,30)(H,31,35)(H,32,36);1H3,(H,3,4)/t24-,25+;/m0./s1 |
Clave InChI |
BOCWRYXDFCTFNS-CLSOAGJSSA-N |
SMILES isomérico |
CC(=O)O.C1=CC=C(C=C1)CC[C@@H](C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)[C@@H](CO)NS(=O)(=O)CC3=CC=CC=C3 |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)CCC(C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)C(CO)NS(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


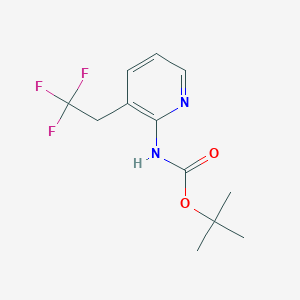
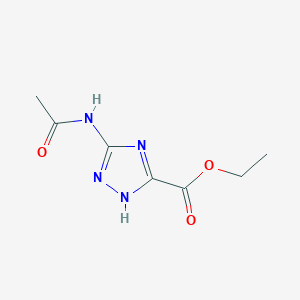
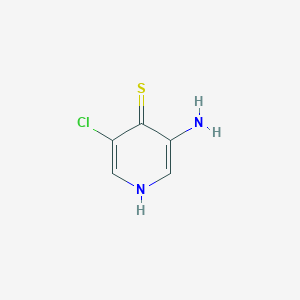

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
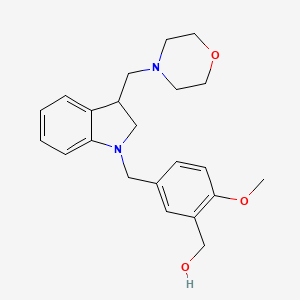
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
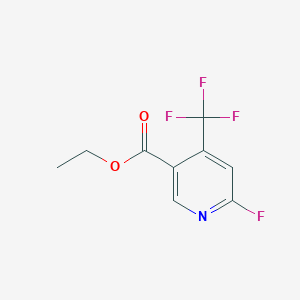
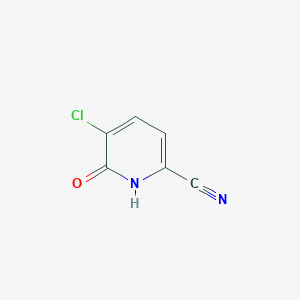
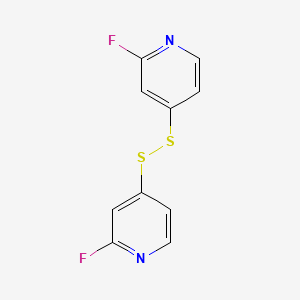
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
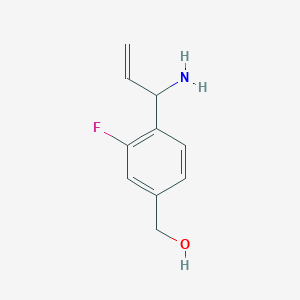
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
